

Application Notes and Protocols: Total Synthesis of Methyl Isodrimeninol

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Compound of Interest

Compound Name: *Methyl isodrimeninol*

Cat. No.: *B15595925*

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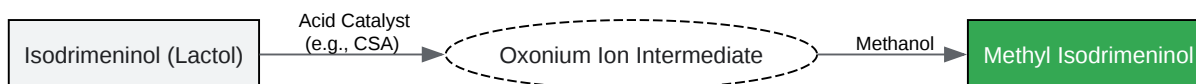
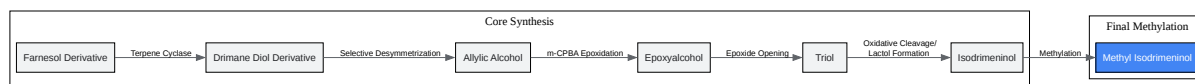
This document provides a detailed protocol for the total synthesis of **Methyl isodrimeninol**, a drimane-type sesquiterpenoid of interest for its potential biological activities. The presented synthetic route is a composite strategy, drawing from established biomimetic approaches and well-precedented chemical transformations to offer a practical pathway from a readily available starting material.

Introduction

Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic core, exhibiting a wide range of biological activities. **Methyl isodrimeninol**, a derivative of isodrimeninol, is a target of synthetic interest for further investigation into its pharmacological potential. This protocol outlines a chemo-enzymatic and chemical synthesis approach, beginning with a common isoprenoid precursor and proceeding through key transformations to afford the target molecule.

Overall Synthetic Strategy

The synthesis commences with the biomimetic cyclization of a protected farnesol derivative to construct the core drimane skeleton. Subsequent functional group manipulations, including stereoselective epoxidation, epoxide opening, and oxidative cleavage, lead to the formation of isodrimeninol. The synthesis is completed by the methylation of the lactol functionality of isodrimeninol to yield the final product, **Methyl isodrimeninol**.



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